![molecular formula C14H20ClNO B11863599 5-Methylspiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B11863599.png)
5-Methylspiro[chroman-2,4'-piperidine] hydrochloride
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Overview
Description
5-Methylspiro[chroman-2,4’-piperidine] hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both chroman and piperidine rings in its structure makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylspiro[chroman-2,4’-piperidine] hydrochloride typically involves the condensation of chroman derivatives with piperidine under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched spiro compounds . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization and condensation reactions. The scalability of these methods is crucial for producing the compound in large quantities, often requiring optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methylspiro[chroman-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Research indicates that compounds related to 5-Methylspiro[chroman-2,4'-piperidine] hydrochloride exhibit significant biological activities:
- Delta Opioid Receptor Agonism : Similar spiropiperidine derivatives have been shown to act as agonists at delta opioid receptors. This suggests potential applications in pain management and the treatment of neuropathic pain .
- G-Protein Coupled Receptor Interaction : The compound may interact with various G-protein coupled receptors, indicating a broader spectrum of potential therapeutic uses .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound and its analogs:
-
Analgesic Efficacy :
- A study demonstrated that similar compounds exhibited significant analgesic effects in animal models. The binding affinity to delta opioid receptors was assessed through in vitro assays, showing promising results for pain relief applications .
-
Neuropharmacological Studies :
- Research involving in vivo models has indicated that these compounds can modulate neurotransmitter systems associated with anxiety and depression, suggesting their potential use as anxiolytics or antidepressants .
-
Safety Profiles :
- Toxicity studies have shown that this compound does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models, indicating a favorable safety profile for further development .
Comparative Biological Activities
To provide a clearer understanding of the biological activities associated with this compound and related compounds, the following table summarizes key findings from various studies:
Mechanism of Action
The mechanism of action of 5-Methylspiro[chroman-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxyspiro[chroman-2,4’-piperidine] hydrochloride
- 6-Methylspiro[chroman-2,4’-piperidine] hydrochloride
- Spiro[chromane-2,4’-piperidine]-4(3H)-one
Uniqueness
5-Methylspiro[chroman-2,4’-piperidine] hydrochloride stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Methylspiro[chroman-2,4'-piperidine] hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a spiro structure that combines a chroman moiety with a piperidine ring. The structural formula can be represented as follows:
This unique structure is significant in determining its biological properties. Recent synthetic approaches have focused on modifying the chroman and piperidine components to enhance pharmacological efficacy.
Antioxidant Activity
Research indicates that compounds with spiro[chroman-2,4'-piperidine] structures exhibit notable antioxidant properties. The presence of hydroxyl groups in the chroman moiety contributes significantly to free radical scavenging abilities. For instance, in vitro assays have demonstrated that derivatives of this compound can effectively reduce oxidative stress markers in cellular models .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it possesses significant antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.39 μg/mL, indicating potent activity.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, particularly aldose reductase (ARL2). This enzyme is implicated in diabetic complications, and inhibitors like 5-Methylspiro[chroman-2,4'-piperidine] could provide therapeutic benefits. The IC50 values for various synthesized derivatives indicate promising inhibitory activity, with some derivatives showing IC50 values around 2.0 μM .
Structure-Activity Relationship (SAR)
The SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity. Key observations include:
- Substituent Effects : The introduction of halogen atoms or hydroxyl groups at specific positions on the chroman ring significantly enhances both antioxidant and antimicrobial activities.
- Spiro Configuration : The spiro arrangement itself appears to confer unique conformational properties that may facilitate interactions with biological targets .
Case Studies
- Case Study on Antimicrobial Activity : A series of compounds derived from 5-Methylspiro[chroman-2,4'-piperidine] were tested against Mycobacterium tuberculosis and various Gram-positive bacteria. Results indicated that certain modifications led to increased potency against resistant strains .
- Case Study on Enzyme Inhibition : In a comparative study, several derivatives were synthesized and tested for ARL2 inhibition. Compounds with a bromine substituent showed enhanced activity compared to their unsubstituted counterparts, underscoring the importance of specific functional groups in achieving desired biological effects .
Table 1: Summary of Biological Activities of 5-Methylspiro[chroman-2,4'-piperidine] Derivatives
Compound | Activity Type | MIC (μg/mL) | IC50 (μM) |
---|---|---|---|
Derivative A | Antibacterial | 0.39 | - |
Derivative B | Antioxidant | - | 2.0 |
Derivative C | ARL2 Inhibition | - | 0.58 |
Table 2: Structure-Activity Relationship Insights
Substituent | Position | Effect on Activity |
---|---|---|
Bromine | C6 | Increased ARL2 inhibition |
Hydroxyl | C5 | Enhanced antioxidant properties |
Methyl | C2 | Modest increase in antibacterial activity |
Properties
Molecular Formula |
C14H20ClNO |
---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
5-methylspiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-3-2-4-13-12(11)5-6-14(16-13)7-9-15-10-8-14;/h2-4,15H,5-10H2,1H3;1H |
InChI Key |
CUPMMXCQGGBYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3(CCNCC3)OC2=CC=C1.Cl |
Origin of Product |
United States |
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